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molecular formula C9H5BrFNO B1528382 6-Bromo-8-fluoroquinolin-2(1H)-one CAS No. 1215767-80-8

6-Bromo-8-fluoroquinolin-2(1H)-one

Cat. No. B1528382
M. Wt: 242.04 g/mol
InChI Key: XXUWPCHGTDYTBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08436015B2

Procedure details

Using the POCl3 procedure from INTERMEDIATE 4 Step B, 6-bromo-8-fluoroquinolone was converted to the title compound: LC6: 3.42 min. (M+H) 260.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
INTERMEDIATE 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)[Cl:3].[Br:6][C:7]1[CH:8]=[C:9]2[C:14](=[C:15]([F:17])[CH:16]=1)[NH:13][C:12](=O)[CH:11]=[CH:10]2>>[Br:6][C:7]1[CH:8]=[C:9]2[C:14](=[C:15]([F:17])[CH:16]=1)[N:13]=[C:12]([Cl:3])[CH:11]=[CH:10]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
INTERMEDIATE 4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C=CC(NC2=C(C1)F)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=CC(=NC2=C(C1)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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